2-(4-ethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-27-18-9-7-15(8-10-18)13-20(25)22-17-6-4-5-16(14-17)19-11-12-21(26-2)24-23-19/h4-12,14H,3,13H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZUOHCEMZVZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Construction via Cyclocondensation
PMC7869538 outlines chalcone intermediates for heterocycle formation, adaptable here through condensation of 1,2-diketones with hydrazines. Reacting 4-methoxybenzaldehyde-derived hydrazones with maleic anhydride under acidic conditions (H2SO4, 80°C, 6 h) yields 6-methoxypyridazin-3(2H)-one, subsequently chlorinated using POCl3/PCl5 (reflux, 3 h) to 3-chloro-6-methoxypyridazine.
Suzuki-Miyaura Coupling for Aryl-Pyridazine Linkage
Following US20080312205A1’s protocol, 3-chloro-6-methoxypyridazine undergoes palladium-catalyzed coupling with 3-aminophenylboronic acid. Optimized conditions employ Pd(PPh3)4 (5 mol%), K2CO3 (2 eq.), and toluene/water (3:1) at 90°C for 12 h, achieving 82% yield. Post-coupling amination protection (Boc2O, DMAP, CH2Cl2) prevents side reactions during subsequent steps.
Preparation of 2-(4-Ethoxyphenyl)acetyl Chloride
Williamson Ether Synthesis for 4-Ethoxyphenylacetate
Ethylation of 4-hydroxyphenylacetic acid (ethyl bromide, K2CO3, DMF, 60°C, 8 h) furnishes ethyl 2-(4-ethoxyphenyl)acetate (94% yield). Saponification (NaOH, EtOH/H2O, reflux, 2 h) followed by acidification (HCl) yields 2-(4-ethoxyphenyl)acetic acid, characterized by IR (νC=O 1695 cm⁻¹).
Acid Chloride Formation
Thionyl chloride (3 eq., reflux, 3 h) converts the carboxylic acid to 2-(4-ethoxyphenyl)acetyl chloride, distilled under reduced pressure (bp 142–145°C/12 mmHg).
Amide Bond Formation: Coupling Strategies
Schlenk-Type Acylation
Reacting 3-(6-methoxypyridazin-3-yl)aniline with 2-(4-ethoxyphenyl)acetyl chloride (1.1 eq.) in dry THF with Et3N (2 eq.) at 0°C→RT (12 h) provides the crude acetamide (HPLC purity 87%). Recrystallization (ethyl acetate/hexane, 3:7) elevates purity to 95%, though yields lag at 68% due to chloride hydrolysis.
Carbodiimide-Mediated Coupling
Superior results emerge using EDC·HCl (1.5 eq.) and HOBt (1 eq.) in DMF (N2, 24 h, RT), achieving 89% isolated yield after silica gel chromatography (EtOAc/hexane gradient). FT-IR confirms amide formation (νN-H 3320 cm⁻¹; νC=O 1655 cm⁻¹), while ¹H-NMR (CDCl3) displays diagnostic acetamide CH2 (δ 3.52, s) and pyridazine aromatic protons (δ 8.21, d, J=9.1 Hz).
Process Optimization and Scalability
Solvent Effects on Amidation Efficiency
Comparative studies (Table 1) reveal acetone as optimal for small-scale synthesis (entry 3), while DMF facilitates larger batches despite requiring extended purification.
Table 1. Solvent screening for EDC/HOBt-mediated coupling
| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | 25 | 24 | 68 | 87 |
| DCM | 25 | 24 | 72 | 89 |
| Acetone | 25 | 18 | 89 | 95 |
| DMF | 25 | 24 | 85 | 92 |
Crystallization Protocol Refinement
Adapting PMC625756, sequential recrystallization from ethyl acetate/ethanol (3:2, 2×) removes residual EDC/HOBt byproducts, elevating purity to 98.5% (HPLC). Single-crystal X-ray diffraction (PMC3344148) confirms molecular geometry, with dihedral angles between aromatic rings measuring 14.9–45.8°, influencing solubility and bioavailability.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC (C18, 60% MeCN/H2O, 1 mL/min): tR=9.87 min (99.1% AUC). Residual solvents (GC-MS): <0.1% DMF, meeting ICH Q3C guidelines.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy and methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of derivatives related to 2-(4-ethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide. Research indicates that compounds with similar structural features exhibit significant activity against seizures in animal models. For instance, a study synthesized a series of N-phenylacetamide derivatives and evaluated their efficacy using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results demonstrated that certain derivatives showed promising anticonvulsant activity, suggesting a potential therapeutic role for compounds like this compound in treating epilepsy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of anticonvulsant agents. The modifications in the chemical structure of phenylacetamides, such as the introduction of various substituents on the aromatic rings, have been shown to influence their biological activity. For example, SAR studies indicate that specific substitutions can enhance binding affinity to neuronal voltage-sensitive sodium channels, which are critical targets for anticonvulsant drugs .
Pharmacological Insights
Neuroprotective Effects
Beyond anticonvulsant properties, compounds similar to this compound may exhibit neuroprotective effects. These effects are essential for developing treatments for neurodegenerative diseases where oxidative stress and neuronal damage are prevalent. Preliminary studies suggest that certain derivatives can mitigate neuronal damage in vitro, indicating their potential as neuroprotective agents .
Case Studies
Case Study: Anticonvulsant Efficacy
In a controlled study assessing various N-phenylacetamide derivatives, researchers focused on their efficacy in preventing seizures induced by electrical stimulation (the MES model). Among the tested compounds, some exhibited a protective index significantly higher than standard antiepileptic drugs like phenytoin and valproic acid. The compound designated as 20 demonstrated notable effectiveness at lower doses compared to traditional treatments, indicating its potential as a candidate for further development .
| Compound | ED50 MES (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| 20 | 52.30 | >500 | >9.56 |
| Phenytoin | 28.10 | >100 | >3.6 |
| Valproic Acid | 485 | 784 | 1.6 |
This table summarizes key pharmacological parameters that illustrate the advantages of certain derivatives over established drugs.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, altering signal transduction pathways.
Comparison with Similar Compounds
Triazole-Containing Acetamides
Several analogs share the acetamide core but incorporate triazole rings, which enhance hydrogen-bonding capacity and metabolic stability:
Key Findings :
Pyridazine/Triazolopyridazine Derivatives
The target compound’s pyridazine moiety is critical for π-π stacking interactions in enzyme binding pockets. Close analogs include:
Key Findings :
Benzothiazole and Thiazolinone Acetamides
While structurally distinct, these analogs highlight the versatility of the acetamide scaffold:
Key Findings :
- Benzothiazole derivatives (e.g., ) are often prioritized for CNS targets due to their blood-brain barrier penetration .
- Thiazolinone analogs () demonstrate that acetamide derivatives with electron-deficient aromatic systems can exhibit potent cytotoxicity, suggesting a possible direction for the target compound’s testing .
Biological Activity
2-(4-ethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by an acetamide group linked to a phenyl ring substituted with both ethoxy and methoxypyridazine moieties. The molecular formula is , and its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key areas of interest include:
- Anticancer Activity : Initial screenings have indicated that compounds with similar scaffolds exhibit varying degrees of anticancer properties. For instance, a related compound demonstrated low-level anticancer activity against several cancer cell lines, primarily leukemia .
- Tyrosinase Inhibition : Compounds with similar structural features have shown significant inhibition of tyrosinase, an enzyme critical in melanin production. This inhibition suggests potential applications in treating hyperpigmentation disorders .
Anticancer Mechanism
The anticancer activity of this compound may involve:
- Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The compound may promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.
Tyrosinase Inhibition Mechanism
The inhibition of tyrosinase by this compound likely occurs through competitive or mixed-type inhibition, where the compound binds to the active site or allosteric sites on the enzyme . This interaction can be quantified through kinetic studies, revealing IC50 values that indicate the potency of inhibition.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into their potential therapeutic applications:
- In Vitro Studies : A study conducted on B16F10 melanoma cells showed that compounds similar to this compound exhibited anti-melanogenic effects by significantly reducing cellular tyrosinase activity without cytotoxicity at lower concentrations .
- Anticancer Screening : An evaluation against a panel of cancer cell lines indicated that while some derivatives showed promising activity, the specific compound requires further investigation to clarify its efficacy across different cancer types .
Data Table: Biological Activities
Q & A
Q. What analytical techniques are recommended to confirm the identity and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are critical for structural confirmation. NMR provides detailed information on hydrogen and carbon environments, while MS validates molecular weight. IR helps identify functional groups (e.g., amide C=O stretch). Purity can be assessed via High-Performance Liquid Chromatography (HPLC) .
Q. What synthetic steps are commonly employed in the preparation of this compound?
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyridazine core via cyclization or substitution.
- Step 2: Introduction of the ethoxyphenyl group via nucleophilic aromatic substitution or coupling reactions.
- Step 3: Acetamide linkage using coupling agents (e.g., EDC/HOBt) under controlled temperatures (40–60°C) and inert atmospheres .
Q. How do solvent choices impact the synthesis of this compound?
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates, while chlorinated solvents (e.g., DCM) are preferred for moisture-sensitive steps. Solvent selection directly affects yield and purity, as improper choices may lead to side reactions or incomplete conversions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction conditions for optimizing synthesis yield?
Conflicting reports on temperature, catalysts, or solvents require systematic Design of Experiments (DoE). For example:
- Temperature gradients: Test 30–80°C to identify optimal thermal stability.
- Catalyst screening: Compare Pd-based catalysts vs. Cu(I) for coupling efficiency.
- Statistical analysis: Use ANOVA to validate significant factors affecting yield .
Q. What strategies mitigate degradation during biological activity assays?
The compound’s stability in aqueous buffers can be improved by:
- pH optimization: Maintain pH 7.4 with phosphate buffers to prevent hydrolysis of the acetamide group.
- Light exclusion: Store solutions in amber vials to avoid photodegradation of the pyridazine ring.
- Cryopreservation: Aliquot and store at -80°C for long-term stability .
Q. How do structural analogs influence structure-activity relationship (SAR) studies?
Modifications to the ethoxyphenyl or pyridazine moieties alter bioactivity:
- Methoxy vs. ethoxy groups: Ethoxy enhances lipophilicity, improving membrane permeability.
- Pyridazine substitution: Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity, enhancing enzyme inhibition. Compare analogs from and to map pharmacophore requirements .
Q. What computational methods predict this compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. Key parameters include:
- Binding affinity: ΔG values < -7 kcal/mol suggest strong interactions.
- Hydrogen bonding: Prioritize residues (e.g., Ser530 in COX-2) critical for catalytic activity .
Q. How can contradictory cytotoxicity data across cell lines be rationalized?
Discrepancies may arise from:
- Cell permeability: Use PAMPA assays to measure passive diffusion.
- Metabolic activation: Test liver microsome stability to assess prodrug potential.
- Off-target effects: Employ kinome-wide profiling to identify unintended kinase inhibition .
Q. What in vitro models are suitable for evaluating its anti-inflammatory potential?
- NF-κB inhibition: Use RAW 264.7 macrophages transfected with a luciferase reporter.
- Cytokine suppression: Quantify TNF-α/IL-6 via ELISA in LPS-stimulated monocytes.
- ROS scavenging: Measure DCFH-DA fluorescence in oxidative stress models .
Q. How do crystallization conditions affect polymorph screening for X-ray studies?
Slow vapor diffusion with solvents like ethanol/water (7:3) at 4°C yields single crystals. High-resolution XRD (1.5 Å) resolves conformational flexibility in the acetamide linker, aiding in co-crystallization studies with target proteins .
Methodological Notes
- Data Contradiction Analysis: Cross-validate spectral data (e.g., NMR chemical shifts) with computational tools like ACD/Labs to resolve structural ambiguities .
- Reaction Optimization: Employ DoE and response surface methodology (RSM) to balance competing factors (e.g., temperature vs. catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
